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molecular formula C7H8BrNO2 B8353603 ethyl 5-bromo-1H-pyrrole-3-carboxylate

ethyl 5-bromo-1H-pyrrole-3-carboxylate

Cat. No. B8353603
M. Wt: 218.05 g/mol
InChI Key: WKZCJHDTNXPBJC-UHFFFAOYSA-N
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Patent
US08063065B2

Procedure details

To a solution of methyl 1H-pyrrolecarboxylate (4.00 g, 32.00 mmol) in dioxane was added anhydrous sodium acetate (4.92 g, 60.00 mmol) followed by a solution of bromine (32.00 mmol) in dioxane (150 mL) dropwise. After 4 hours, the solvent was concentrated in vacuo and the residue was poured into an ice cold solution of 5% aqueous sodium carbonate (100 mL) and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate and concentrated in vacuo. The residue was purified by silica gel chromatography eluting with 10-40% ethyl acetate in heptane. The major fractions were combined and the solvent was concentrated in vacuo to afford the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 mmol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1C(OC)=O.[C:10]([O-:13])(=[O:12])C.[Na+].[Br:15]Br.O1[CH2:22][CH2:21]OCC1>>[CH2:21]([O:13][C:10]([C:4]1[CH:3]=[C:2]([Br:15])[NH:1][CH:5]=1)=[O:12])[CH3:22] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
N1C(=CC=C1)C(=O)OC
Name
Quantity
4.92 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
32 mmol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was poured into an ice cold solution of 5% aqueous sodium carbonate (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 10-40% ethyl acetate in heptane
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(=O)C1=CNC(=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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